5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-hydroxy-1-(4-methylphenyl)sulfonylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c1-10-2-5-12(6-3-10)23(21,22)17-9-14(16(19)20)13-8-11(18)4-7-15(13)17/h2-9,18H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCALMMBDMDCRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743697 | |
| Record name | 5-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930112-00-8 | |
| Record name | 5-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid, also known as 5-hydroxy-1-(4-methylphenyl)sulfonylindole-3-carboxylic acid, is a derivative of indole. Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents. .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives, including this compound, are known to affect various biochemical pathways. These compounds have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Analysis
Biochemical Properties
5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. This interaction can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins and other biomolecules, influencing their function and stability. These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
This compound has been shown to impact various types of cells and cellular processes. It can influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. The compound also affects gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound can alter cellular metabolism, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, depending on the context of the interaction. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in the metabolism of drugs and other xenobiotics. The compound can also affect metabolic flux by altering the levels of metabolites and cofactors involved in energy production and biosynthesis. These interactions are important for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution of this compound is essential for its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Understanding the subcellular localization of this compound is important for elucidating its molecular mechanism of action.
Biological Activity
5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
This compound features a complex structure that includes an indole core, a hydroxyl group, and a tosyl group. Its molecular formula is with a molecular weight of approximately 273.29 g/mol. The presence of the tosyl group enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity. For instance, studies have shown that similar indole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
- Receptor Modulation : The indole structure allows for interaction with neurotransmitter receptors, influencing pathways related to mood regulation and neuroprotection .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
These results suggest that the compound may induce apoptosis in cancer cells through the modulation of key signaling pathways.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. In a study assessing various tosyl esters, it was found that this compound exhibited significant inhibition against both bacterial and fungal strains:
| Microorganism | Zone of Inhibition (mm) | Concentration Tested (µg/ml) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
These findings highlight its potential as an antimicrobial agent .
Neuroprotective Effects
The neuroprotective properties of the compound have been explored in various models. It has been suggested that the indole structure may facilitate neuroprotection by reducing oxidative stress and inflammation in neuronal cells .
Case Studies
Several studies have investigated the biological activities of compounds related to or derived from this compound:
- Anti-cancer Study : A recent study evaluated the effects of similar indole derivatives on breast cancer cell lines, demonstrating their ability to induce cell cycle arrest and apoptosis at low concentrations .
- Antimicrobial Screening : Another investigation into tosyl esters revealed that increasing concentrations led to greater zones of inhibition against common pathogens, indicating dose-dependent antimicrobial activity .
- Neuroprotection : Research on related compounds has shown that they can protect against neurodegeneration by modulating inflammatory responses in neuronal cells .
Scientific Research Applications
5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid exhibits significant biological activities, making it a subject of interest in various therapeutic areas:
Antiviral Properties
Research indicates that derivatives of this compound show potent anti-hepatitis B virus (HBV) activity. A study optimized a series of 5-hydroxyindole derivatives, revealing that specific modifications can enhance their antiviral efficacy. The best compounds demonstrated IC50 values in the low micromolar range, indicating strong antiviral potential .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Studies have shown that indole derivatives can inhibit bacterial growth and exhibit antifungal activity, making them candidates for developing new antimicrobial agents.
Cancer Treatment
Indole derivatives are well-known for their cytotoxic effects against various cancer cell lines. The structural features of this compound allow it to interact with biological targets involved in cancer signaling pathways. Research is ongoing to determine its effectiveness against specific types of cancer .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
- The tosyl group in the target compound distinguishes it from simpler halogenated or alkylated analogues, likely enhancing steric bulk and altering solubility.
- Similarity scores (e.g., 0.90 for 5-methoxy derivative) highlight the importance of electron-donating groups at the 5-position in mimicking the target compound’s electronic profile .
Physicochemical Properties
| Compound Name | Melting Point (°C) | Solubility (Predicted) | LogP (Predicted) |
|---|---|---|---|
| This compound | Not reported | Low (due to tosyl group) | 2.1–2.5 |
| 5-Chloro-1H-indole-3-carboxylic acid | 221–223 (decomposes) | Moderate in polar solvents | 1.8 |
| 1-Methyl-1H-indole-5-carboxylic acid | 221–223 | Low in water, high in DMF | 1.5 |
| 5-Methoxy-1H-indole-3-carboxylic acid | 245–247 | Moderate in ethanol | 1.2 |
Key Observations :
- The tosyl group likely reduces aqueous solubility compared to hydroxyl- or methoxy-substituted analogues.
- Higher melting points in methoxy and methyl derivatives correlate with crystalline stability .
Preparation Methods
Detailed Preparation Methods
General Synthetic Strategy
The synthesis generally follows these key steps:
- Formation of the indole core with appropriate substitution at positions 3 and 5.
- Introduction of the hydroxy group at the 5-position, often via selective hydroxylation or starting from a suitably substituted precursor.
- Attachment of the carboxylic acid group at the 3-position, typically through carboxylation or by using indole-3-carboxylic acid derivatives.
- N-tosylation of the indole nitrogen using tosyl chloride or related sulfonylating agents under controlled conditions.
This approach requires careful control of reaction parameters such as temperature, pH, and reaction time to maximize yield and purity.
Stepwise Synthesis
Step 1: Preparation of 5-Hydroxyindole-3-carboxylic Acid
- Starting from commercially available indole or substituted indoles, selective hydroxylation at the 5-position is achieved using electrophilic aromatic substitution or enzymatic methods.
- The carboxylic acid group at position 3 is introduced either by direct carboxylation of the indole ring or by using 3-substituted indole precursors.
Step 2: N-Tosylation
- The free indole nitrogen is reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine.
- Reaction conditions typically involve stirring at room temperature or mild heating, with solvents like dichloromethane or tetrahydrofuran.
- The tosyl group acts as a protecting group and also modulates the compound’s biological activity.
Reaction Conditions and Optimization
- Temperature: Mild temperatures (0–40 °C) are preferred during tosylation to prevent side reactions.
- pH: Basic conditions favor tosylation; acidic conditions are avoided to prevent decomposition.
- Reaction time: Typically ranges from 2 to 12 hours depending on scale and reagents.
- Purification: Post-reaction, purification is achieved by recrystallization or chromatographic techniques such as HPLC to ensure high purity.
Analytical Characterization
- High Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure, especially the presence of tosyl and hydroxy groups.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
- Infrared Spectroscopy (IR): Identifies functional groups like sulfonyl, hydroxyl, and carboxylic acid.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Key Notes |
|---|---|---|---|---|
| Hydroxylation | Electrophilic reagent or enzymatic | 0–25 °C | 1–4 hours | Selective 5-position hydroxylation |
| Carboxylation | CO2 or carboxylated precursor | Ambient to mild | 2–6 hours | Ensures 3-carboxylic acid group |
| N-Tosylation | p-Toluenesulfonyl chloride, base | 0–40 °C | 2–12 hours | Base: pyridine or triethylamine |
| Purification | Recrystallization or HPLC | Ambient | Variable | Achieves >95% purity |
Research Findings and Practical Notes
- The tosylation step is critical; incomplete reaction leads to mixtures of N-H and N-tosylated indoles, complicating purification.
- Hydroxylation at the 5-position must be selective to avoid substitution at other positions, which can be controlled by the choice of reagent and reaction conditions.
- Reaction yields are optimized by maintaining mild conditions and avoiding strong acids or bases that can degrade the indole ring.
- Analytical methods such as NMR and HPLC are essential for confirming the success of each step, especially to verify the integrity of the hydroxy and tosyl groups.
- The presence of both hydroxy and sulfonyl groups influences the compound’s solubility and reactivity, which is important for downstream applications.
Q & A
Q. Table 1. Representative Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Formylation | 3-formyl-1H-indole-2-carboxylic acid, AcOH, reflux | |
| Tosylation | TsCl, pyridine, anhydrous DCM, 0–5°C | |
| Hydrolysis | NaOH (1.0 equiv), MeOH, rt, 2 h |
Advanced: How can reaction yields be optimized during tosylation of the indole ring?
Answer:
Optimization involves:
- Temperature Control : Maintaining low temperatures (0–5°C) during TsCl addition to minimize side reactions .
- Moisture-Free Conditions : Using anhydrous solvents (e.g., DCM) and molecular sieves to prevent hydrolysis of TsCl .
- Stoichiometry : Employing TsCl in slight excess (1.1–1.2 equiv) to ensure complete reaction .
- Workup : Neutralizing excess TsCl with ice-cold water and isolating the product via recrystallization (e.g., DMF/acetic acid mixtures) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detects O–H (broad ~3200 cm⁻¹), C=O (1700 cm⁻¹), and S=O (1350–1150 cm⁻¹) stretches .
- X-ray Crystallography : Resolves molecular geometry and confirms regiochemistry (e.g., planar indole ring and tosyl group orientation) .
Advanced: How to address discrepancies in melting point data across studies?
Answer:
Conflicting melting points often arise from impurities or polymorphic forms. Methodological solutions include:
- Purification : Recrystallization from DMF/acetic acid or HPLC (≥98% purity) to remove byproducts .
- DSC Analysis : Differential scanning calorimetry to identify polymorphs or solvates .
- Cross-Validation : Compare data with structurally similar compounds (e.g., 5-Hydroxyindole-3-acetic acid, mp 208–210°C ).
Basic: What stability considerations are essential for storing this compound?
Answer:
- Storage Conditions : Keep in a cool (<20°C), dry environment in amber glass vials to prevent photodegradation .
- Incompatibilities : Avoid strong oxidizing agents, bases, and moisture to prevent hydrolysis of the tosyl group .
- Shelf Life : Monitor via periodic HPLC analysis; degradation products include sulfonic acids and free indole derivatives .
Advanced: What strategies mitigate side reactions during functionalization of the indole core?
Answer:
- Protecting Groups : Use temporary groups (e.g., tert-butoxycarbonyl for amines) to prevent undesired substitutions .
- Regioselective Catalysis : Employ directing groups (e.g., carboxylic acid at C3) to control electrophilic attack positions .
- Kinetic Control : Optimize reaction time to favor intermediates (e.g., shorter reflux periods reduce over-oxidation) .
Q. Table 2. Common Side Reactions and Mitigation Strategies
| Side Reaction | Mitigation Strategy | Reference |
|---|---|---|
| Tosyl group hydrolysis | Anhydrous conditions, low temperatures | |
| Over-oxidation | Controlled stoichiometry of oxidizing agents |
Basic: How to validate the purity of synthesized this compound?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time comparison with standards .
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
- TLC : Silica gel plates with ethyl acetate/hexane (1:1); Rf ≈ 0.5 under UV .
Advanced: What computational methods support structural analysis of this compound?
Answer:
- DFT Calculations : Predict NMR chemical shifts (e.g., B3LYP/6-31G* basis set) and compare with experimental data .
- Molecular Dynamics : Simulate solvation effects on stability (e.g., in DMSO or methanol) .
- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) for activity predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
